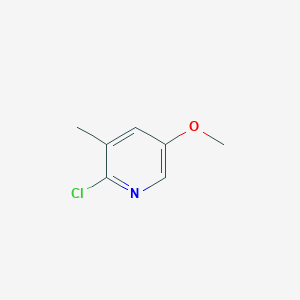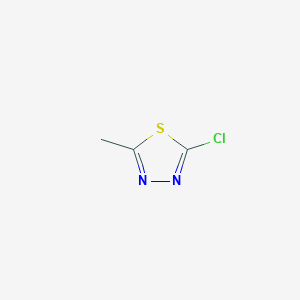
2-Cloro-5-metil-1,3,4-tiadiazol
Descripción general
Descripción
2-Chloro-5-methyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C3H3ClN2S. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a five-membered ring containing sulfur, nitrogen, and chlorine atoms, making it a versatile building block in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-1,3,4-thiadiazole has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that thiadiazole derivatives, which include 2-chloro-5-methyl-1,3,4-thiadiazole, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . Moreover, the methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .
Biochemical Pathways
It’s known that thiazole derivatives, including 2-chloro-5-methyl-1,3,4-thiadiazole, can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 134587 Da , which is within the range generally favorable for good bioavailability.
Result of Action
It’s known that thiadiazole derivatives can exhibit a wide range of biological activities, including cytotoxic effects .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-methyl-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as heat shock protein 90 (Hsp90), which is involved in protein folding and stabilization . By inhibiting Hsp90, 2-Chloro-5-methyl-1,3,4-thiadiazole can disrupt the function of several oncoproteins, leading to potential anticancer effects . Additionally, this compound can interact with DNA, thereby affecting DNA replication and transcription processes .
Cellular Effects
2-Chloro-5-methyl-1,3,4-thiadiazole exhibits cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . It disrupts cellular processes by interfering with DNA replication and inducing apoptosis in cancer cells . Furthermore, this compound can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The impact on cell signaling pathways includes the inhibition of key proteins involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-methyl-1,3,4-thiadiazole involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . For instance, the inhibition of Hsp90 results in the degradation of several oncoproteins, thereby exerting anticancer effects . Additionally, 2-Chloro-5-methyl-1,3,4-thiadiazole can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription . These interactions at the molecular level contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methyl-1,3,4-thiadiazole have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-methyl-1,3,4-thiadiazole remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, resulting in prolonged cytotoxic effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 2-Chloro-5-methyl-1,3,4-thiadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced.
Metabolic Pathways
2-Chloro-5-methyl-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-methyl-1,3,4-thiadiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its physicochemical properties and interactions with cellular components . These factors determine the compound’s bioavailability and overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-1,3,4-thiadiazole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can lead to its accumulation in the nucleus, where it exerts its effects on DNA replication and transcription . The subcellular localization of 2-Chloro-5-methyl-1,3,4-thiadiazole is essential for understanding its precise mechanism of action and biological activity.
Métodos De Preparación
The synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to promote cyclization, resulting in the formation of the thiadiazole ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-Chloro-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Chloro-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and biological activity. Similar compounds include:
2-Amino-5-methyl-1,3,4-thiadiazole: Lacks the chlorine atom and has different reactivity and biological properties.
2-Chloro-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a methyl group, leading to different chemical and biological activities.
2-Methyl-5-nitro-1,3,4-thiadiazole:
These comparisons highlight the importance of specific functional groups in determining the properties and applications of thiadiazole derivatives.
Propiedades
IUPAC Name |
2-chloro-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLGMBJDQYRJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513903 | |
| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53645-94-6 | |
| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






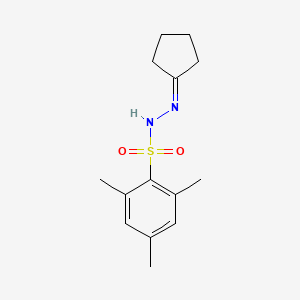
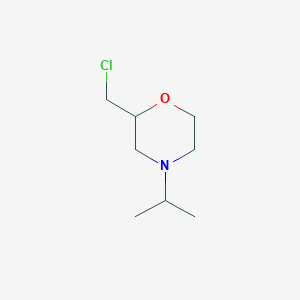
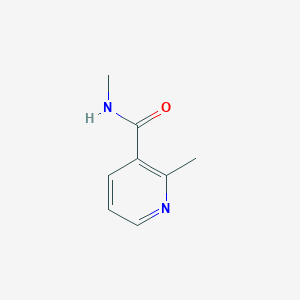
![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
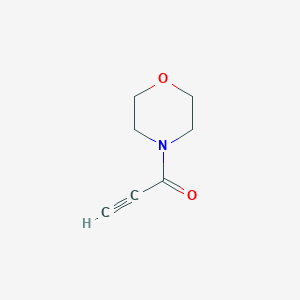
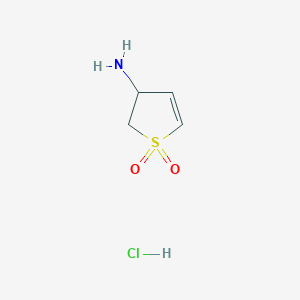


![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)
